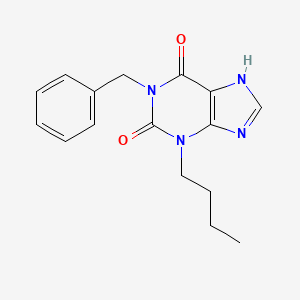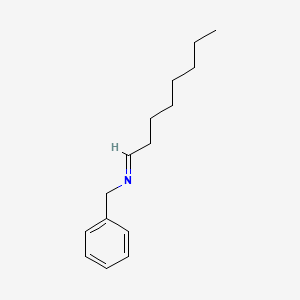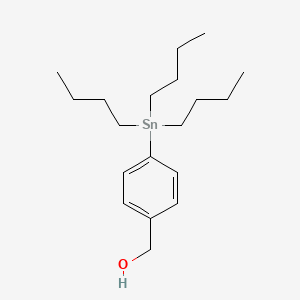
Benzenemethanol, 4-(tributylstannyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, 4-(tributylstannyl)- is an organotin compound with the molecular formula C19H34OSn. This compound is characterized by the presence of a benzenemethanol moiety substituted with a tributylstannyl group at the para position. Organotin compounds like this one are widely used in organic synthesis due to their ability to participate in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-(tributylstannyl)- typically involves the reaction of benzenemethanol derivatives with tributylstannyl reagents. One common method is the reaction of 4-bromomethylbenzenemethanol with tributyltin hydride in the presence of a radical initiator. The reaction is carried out under an inert atmosphere, such as argon, and typically requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Benzenemethanol, 4-(tributylstannyl)- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 4-(tributylstannyl)- undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The tributylstannyl group can be reduced to form the corresponding hydrocarbon.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (e.g., NaBr) and organometallic reagents (e.g., Grignard reagents) are commonly employed.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Hydrocarbons.
Substitution: Various substituted benzenemethanol derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenemethanol, 4-(tributylstannyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions such as the Stille coupling.
Biology: Employed in the study of biological systems where organotin compounds are used as probes or inhibitors.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers, coatings, and other materials where organotin compounds impart desirable properties.
Mechanism of Action
The mechanism of action of Benzenemethanol, 4-(tributylstannyl)- involves its ability to participate in radical and nucleophilic substitution reactions. The tributylstannyl group acts as a radical stabilizer, facilitating the formation of carbon-carbon bonds through radical intermediates. Additionally, the compound can undergo nucleophilic substitution reactions where the tributylstannyl group is replaced by other functional groups, allowing for the synthesis of a wide variety of derivatives .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, 2-[(tributylstannyl)methyl]-: Similar structure but with the tributylstannyl group at the ortho position.
Benzenemethanol, 4-methyl-: Lacks the tributylstannyl group, making it less reactive in certain types of reactions.
Uniqueness
Benzenemethanol, 4-(tributylstannyl)- is unique due to the presence of the tributylstannyl group at the para position, which enhances its reactivity in radical and nucleophilic substitution reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Properties
CAS No. |
129507-00-2 |
|---|---|
Molecular Formula |
C19H34OSn |
Molecular Weight |
397.2 g/mol |
IUPAC Name |
(4-tributylstannylphenyl)methanol |
InChI |
InChI=1S/C7H7O.3C4H9.Sn/c8-6-7-4-2-1-3-5-7;3*1-3-4-2;/h2-5,8H,6H2;3*1,3-4H2,2H3; |
InChI Key |
IPVUOBXIDBCJKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


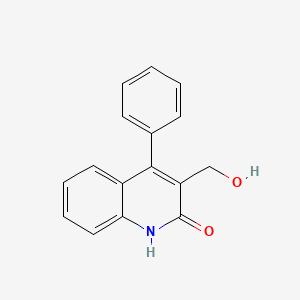
![(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol](/img/structure/B14283292.png)

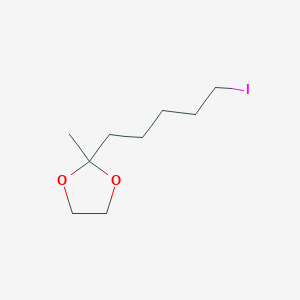
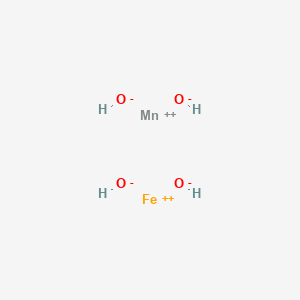
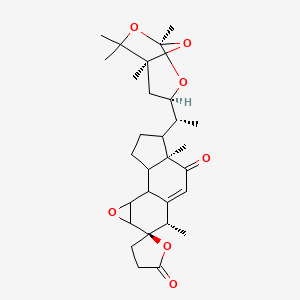
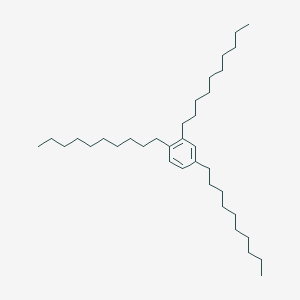
![Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R)](/img/structure/B14283321.png)
![1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B14283325.png)
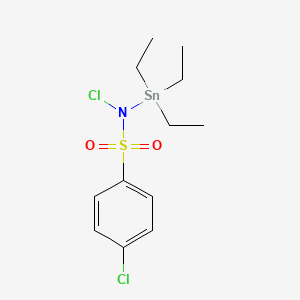
![2,2'-Spirobi[2H-indene]-1,1',3,3'-tetrone](/img/structure/B14283341.png)
